Cas no 95-20-5 (2-Methylindole)

2-Methylindole (CAS 95-20-5) is a heterocyclic aromatic compound with the molecular formula C9H9N. It is a derivative of indole, featuring a methyl group at the 2-position of the indole ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its stable aromatic structure and reactivity make it valuable for constructing more complex molecules. 2-Methylindole exhibits good solubility in organic solvents and demonstrates compatibility with various chemical reactions, including electrophilic substitution and metal-catalyzed couplings. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic applications.
2-Methylindole structure
2-Methylindole structure
商品名:2-Methylindole
CAS番号:95-20-5
MF:C9H9N
メガワット:131.174462080002
MDL:MFCD00005616
CID:34783
PubChem ID:7224

2-Methylindole 化学的及び物理的性質

名前と識別子

    • 2-Methylindole
    • 2-methylindole (alpha)
    • 1H-Indole,2-methyl-
    • 2-methyl-1H-indole
    • Methyl ketole
    • α-Methylindole
    • NSC 7514
    • Methylketole
    • 1H-Indole, 2-methyl-
    • Indole, 2-methyl-
    • 2-METHYL INDOLE
    • BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • I7CN58827I
    • 2-methylindol
    • methyl indole
    • 2-methyl-indole
    • 2-methyl-1h-indol
    • PubChem7504
    • 2-methyl-1-H-indole
    • KSC486Q8R
    • Indole, 2-methyl- (8CI)
    • ARONIS020142
    • NSC7514
    • KUC106
    • 2-Methyl-1H-indole (ACI)
    • MDL: MFCD00005616
    • インチ: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
    • InChIKey: BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2C(NC(C)=C2)=CC=1
    • BRN: 109781

計算された属性

  • せいみつぶんしりょう: 131.07300
  • どういたいしつりょう: 131.073499
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 15.8
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色針状またはフレーク状結晶粉末。
  • 密度みつど: 1.07
  • ゆうかいてん: 57-59 °C (lit.)
  • ふってん: 273 °C(lit.)
  • フラッシュポイント: 華氏温度:285.8°f< br / >摂氏度:141°C< br / >
  • 屈折率: 1.6070 (estimate)
  • すいようせい: Insoluble in water.
  • PSA: 15.79000
  • LogP: 2.47630
  • ようかいせい: エタノール、エーテル、アセトン、ベンゼン、クロロホルム、硫酸に溶解し、熱湯に微溶解し、冷水に溶解しない。
  • かんど: Light Sensitive
  • FEMA: 3256

2-Methylindole セキュリティ情報

  • 記号: GHS05
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H318
  • 警告文: P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 41
  • セキュリティの説明: S36/37-S24/25
  • 福カードFコード:8-10-13-23
  • RTECS番号:NM0345000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
  • TSCA:Yes
  • リスク用語:R20/21/22

2-Methylindole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB117944-1 kg
2-Methylindole, 98%; .
95-20-5 98%
1 kg
€400.00 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M013A-100g
2-Methylindole
95-20-5 98%
100g
¥85.0 2022-05-30
Oakwood
003402-100g
2-Methylindole
95-20-5 98+%
100g
$45.00 2024-07-19
Enamine
EN300-18136-0.5g
2-methyl-1H-indole
95-20-5 96%
0.5g
$21.0 2023-09-19
Enamine
EN300-18136-2.5g
2-methyl-1H-indole
95-20-5 96%
2.5g
$27.0 2023-09-19
Enamine
EN300-18136-50.0g
2-methyl-1H-indole
95-20-5 96%
50g
$51.0 2023-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86781-250mg
2-Methylindole
95-20-5
250mg
¥198.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
128701-500G
2-Methylindole, 98%
95-20-5 98%
500G
¥ 802 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005661-25g
2-Methylindole
95-20-5 97%
25g
¥28 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86780-100g
2-Methylindole
95-20-5
100g
¥76.0 2021-09-08

2-Methylindole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ethylene ,  Potassium carbonate ,  Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ;  rt; rt → 110 °C; 3 h, 110 °C
リファレンス
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Maeda, Katsumi; Matsubara, Ryosuke ; Hayashi, Masahiko, Organic Letters, 2021, 23(5), 1530-1534

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
The chemistry of indoles
Mills, Keith, 1966, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ;  4 - 12 h, rt
リファレンス
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  12 h, rt
リファレンス
Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis
Quan, Yangjian; Lan, Guangxu; Shi, Wenjie; Xu, Ziwan; Fan, Yingjie; et al, Angewandte Chemie, 2021, 60(6), 3115-3120

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
リファレンス
Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine
Fujita, Kenichi; Yamamoto, Kazunari; Yamaguchi, Ryohei, Organic Letters, 2002, 4(16), 2691-2694

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, reflux
リファレンス
Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity
Arisawa, Mitsuhiro; Kasaya, Yayoi; Obata, Tohru; Sasaki, Takuma; Ito, Mika; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
リファレンス
Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles
Cho, C. S.; Kim, J. H.; Kim, T.-J.; Shim, S. C., Tetrahedron, 2001, 57(16), 3321-3329

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: 2765219-06-3 Solvents: Acetonitrile ;  24 h, rt
リファレンス
Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2'-Pyridyl)benzimidazole Scaffold
Echevarria, Igor; Vaquero, Monica ; Manzano, Blanca R. ; Jalon, Felix A.; Quesada, Roberto; et al, Inorganic Chemistry, 2022, 61(16), 6193-6208

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 2177262-59-6 Solvents: p-Xylene ;  48 h, 140 °C
リファレンス
Osmium Catalysts for Acceptorless and Base-Free Dehydrogenation of Alcohols and Amines: Unusual Coordination Modes of a BPI Anion
Buil, Maria L.; Esteruelas, Miguel A. ; Gay, M. Pilar ; Gomez-Gallego, Mar; Nicasio, Antonio I.; et al, Organometallics, 2018, 37(4), 603-617

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  72 h, 6 atm, 120 °C
リファレンス
A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization
Banini, Serge R.; Turner, Michael R.; Cummings, Matthew M.; Soederberg, Bjoern C. G., Tetrahedron, 2011, 67(20), 3603-3611

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ;  48 h, 140 °C
リファレンス
Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines
Esteruelas, Miguel A. ; Lezaun, Virginia; Martinez, Antonio; Olivan, Montserrat; Onate, Enrique, Organometallics, 2017, 36(15), 2996-3004

ごうせいかいろ 12

はんのうじょうけん
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
リファレンス
Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles
By Pang, Shaofeng et al, Green Chemistry, 2020, 22(6), 1996-2010

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Cadmium sulfide ,  Cadmium selenide ,  Nickel dichloride Solvents: Acetonitrile ,  Water ;  12 h, rt
リファレンス
Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots
Liu, Yanpeng; Yu, Tianjun; Zeng, Yi; Chen, Jinping; Yang, Guoqiang; et al, Catalysis Science & Technology, 2021, 11(11), 3810-3817

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Carbon Solvents: 2-Methyl-2-butanol ;  24 h, 10 bar, 150 °C
リファレンス
Metal- and Additive-Free Aerobic Dehydrogenation of N-Heterocycles and Hydrocarbons by N-Doped Carbon
Shang, Sensen; Li, Yingguang; Lv, Ying; Dai, Wen, Asian Journal of Organic Chemistry, 2022, 11(7),

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ;  32 h, rt
リファレンス
Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocycles
Chen, Yaju; Jiang, Jun, Sustainable Energy & Fuels, 2021, 5(24), 6478-6487

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
リファレンス
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Palladium
リファレンス
Indoles. II. The acid-catalyzed rearrangement of N-(2-alkenyl)anilines
Bader, Alfred R.; Bridgewater, Roden J.; Freeman, Paul R., Journal of the American Chemical Society, 1961, 83, 3319-23

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Water ;  15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
リファレンス
Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates
An, Li-Tao; Cai, Jing-Jing; Pan, Xiang-Qiang; Chen, Tang-Ming; Zou, Jian-Ping; et al, Tetrahedron Letters, 2015, 56(26), 3996-3998

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ;  24 h, 165 °C
リファレンス
Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes
Muthaiah, Senthilkumar; Hong, Soon Hyeok, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
リファレンス
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; Iwai, Tomohiro; Sawamura, Masaya, Organic Letters, 2020, 22(13), 5240-5245

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ;  4 d, rt → 150 °C
リファレンス
Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst
Xu, Ruibo; Chakraborty, Sumit; Yuan, Hongmei; Jones, William D., ACS Catalysis, 2015, 5(11), 6350-6354

2-Methylindole Raw materials

2-Methylindole Preparation Products

2-Methylindole サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:95-20-5)2-Methylindole
注文番号:A904499
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 12:17
価格 ($):244.0

2-Methylindole 関連文献

2-Methylindoleに関する追加情報

Exploring the Versatile Applications and Properties of 2-Methylindole (CAS No. 95-20-5)

2-Methylindole, also known as 2-MI or methylketole, is a heterocyclic organic compound with the molecular formula C9H9N. This compound belongs to the indole family, which is widely recognized for its significance in pharmaceuticals, fragrances, and agrochemicals. With the CAS number 95-20-5, 2-Methylindole has garnered attention in both academic research and industrial applications due to its unique chemical properties and versatile utility.

The physical and chemical properties of 2-Methylindole make it a valuable intermediate in organic synthesis. It appears as a white to pale yellow crystalline solid with a melting point ranging between 57-60°C. The compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol, ether, and benzene. Its aromatic structure, featuring a fused benzene and pyrrole ring, contributes to its reactivity, enabling it to participate in various chemical transformations, including electrophilic substitution and condensation reactions.

One of the most prominent applications of 2-Methylindole is in the fragrance industry. The compound imparts a floral, slightly animalic odor, making it a key ingredient in perfumery. It is often used to create synthetic musk and floral accords, enhancing the complexity and longevity of fragrances. Additionally, 2-Methylindole serves as a precursor in the synthesis of pharmaceutical intermediates, particularly in the development of compounds with potential therapeutic effects.

In recent years, the demand for 2-Methylindole has surged due to its role in the synthesis of biologically active molecules. Researchers are exploring its derivatives for their potential in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial agents. The compound's ability to act as a building block for more complex structures has made it a subject of interest in medicinal chemistry. For instance, indole derivatives are being investigated for their efficacy in treating neurological disorders and metabolic diseases.

The agrochemical industry also benefits from the use of 2-Methylindole. It is employed in the synthesis of plant growth regulators and pesticides, contributing to improved crop yields and pest management. The compound's role in green chemistry is another area of exploration, as scientists seek sustainable methods for its production and application. With the growing emphasis on environmentally friendly practices, 2-Methylindole is being studied for its potential in biodegradable formulations.

From a market perspective, the global demand for 2-Methylindole is driven by its diverse applications. The pharmaceutical sector remains a significant consumer, followed by the fragrance and flavor industry. Emerging economies are witnessing increased production and consumption of 2-Methylindole, reflecting the compound's expanding role in various industries. Manufacturers are focusing on optimizing synthesis routes to enhance yield and purity, ensuring compliance with stringent regulatory standards.

For those seeking high-quality 2-Methylindole, it is essential to source the compound from reputable suppliers who adhere to Good Manufacturing Practices (GMP). Purity and consistency are critical factors, especially for applications in pharmaceuticals and fragrances. Analytical techniques such as HPLC and GC-MS are commonly employed to verify the quality of 2-Methylindole, ensuring it meets the required specifications.

In conclusion, 2-Methylindole (CAS No. 95-20-5) is a multifaceted compound with significant applications across multiple industries. Its unique chemical properties, coupled with its role in fragrance, pharmaceuticals, and agrochemicals, underscore its importance in modern chemistry. As research continues to uncover new potentials for 2-Methylindole, its relevance in scientific and industrial domains is expected to grow, making it a compound of enduring interest.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-20-5)2-Methylindole
2475136
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-20-5)2-Methylindole
sfd4006
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ